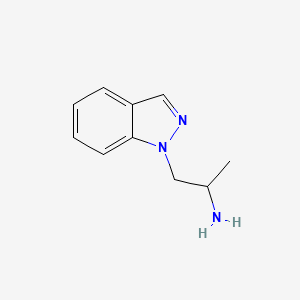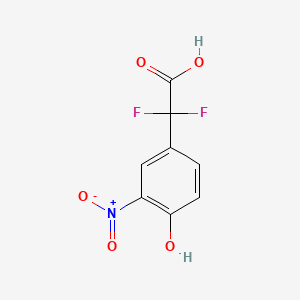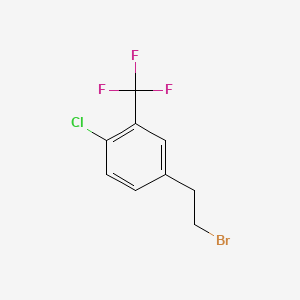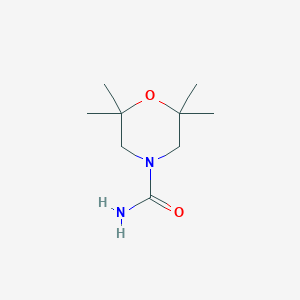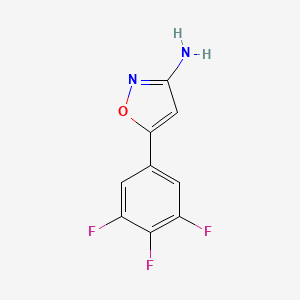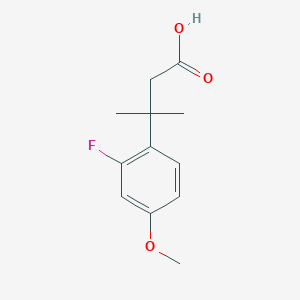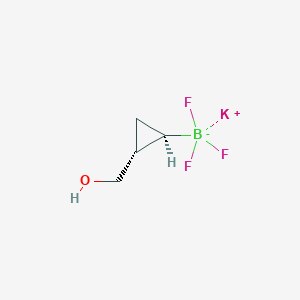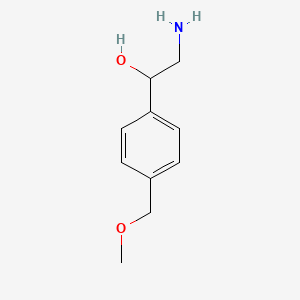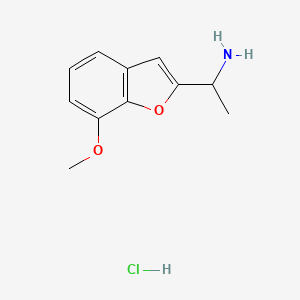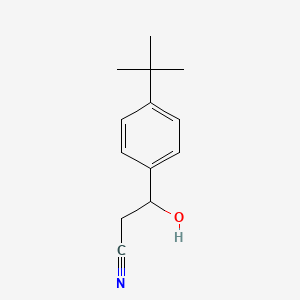
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile is an organic compound that features a nitrile group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable cyanohydrin precursor. One common method is the addition of hydrogen cyanide (HCN) to 4-tert-butylbenzaldehyde under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the addition of HCN .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of flow microreactor systems has been shown to improve the efficiency and sustainability of such reactions .
化学反応の分析
Types of Reactions
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 3-(4-(Tert-butyl)phenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(4-(Tert-butyl)phenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar phenyl ring structure but lacks the nitrile and hydroxyl groups.
3-(4-(Tert-butyl)phenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-tert-Butylphenylacetylene: Features an ethynyl group attached to the phenyl ring.
Uniqueness
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile is unique due to the presence of both a nitrile and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8H2,1-3H3 |
InChIキー |
XBCXSCPSTJSGON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



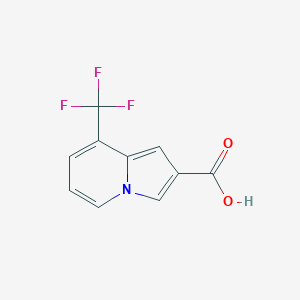
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
